4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a triazole ring with a quinazoline moiety, further substituted with a morpholine ring. The presence of the dichlorophenyl group adds to its chemical diversity and potential biological activity.
Scientific Research Applications
4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent
Materials Science:
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline has been shown to interact with VEGFR-2, a key enzyme involved in angiogenesis . The compound’s interaction with VEGFR-2 inhibits the enzyme’s activity, which can lead to antiproliferative effects in certain tumor cell lines .
Cellular Effects
In cellular studies, 3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline has demonstrated cytotoxic effects against HepG2 and HCT-116 tumor cell lines . The compound’s interaction with VEGFR-2 can influence cell signaling pathways and gene expression, potentially leading to apoptosis .
Molecular Mechanism
At the molecular level, 3-(3,4-Dichlorophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline binds to VEGFR-2, inhibiting its activity . This interaction can lead to changes in gene expression and induce apoptosis in certain cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through cyclization reactions involving hydrazonyl halides and active methylene compounds . The quinazoline moiety can be introduced via condensation reactions with appropriate amines and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as triethylamine and dichloromethane are commonly used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Triethylamine, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to triazole-based compounds .
Properties
IUPAC Name |
4-[3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O/c20-14-6-5-12(11-15(14)21)17-23-24-18-13-3-1-2-4-16(13)22-19(26(17)18)25-7-9-27-10-8-25/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSMQKXLUSPGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.